![molecular formula C9H14O2 B6332740 (2R)-Bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 37167-93-4](/img/structure/B6332740.png)

(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

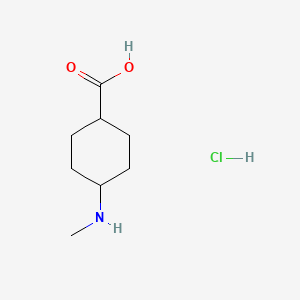

“(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid” is a type of organic compound that belongs to the class of carboxylic acids. It has a bicyclic structure, which means it contains two fused rings. The “2R” indicates the configuration of the chiral center at the 2-position of the bicyclic structure .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar bicyclic structures have been synthesized using the Diels–Alder reaction and ring-closing metathesis as key steps .Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a bicyclic ring and a carboxylic acid functional group. The bicyclic [2.2.2] structure indicates that there are three rings sharing two common bonds .Chemical Reactions Analysis

The carboxylic acid functional group in “this compound” can undergo typical acid-base reactions, esterification, and amide formation . The bicyclic structure may also participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its bicyclic structure and the carboxylic acid functional group. These properties could include melting point, boiling point, solubility, and reactivityWissenschaftliche Forschungsanwendungen

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including (2R)-Bicyclo[2.2.2]octane-2-carboxylic acid, have been studied for their role as microbial inhibitors in the fermentation process. These acids are produced fermentatively using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. Their inhibitory effects on microbes, due to damage to the cell membrane and a decrease in internal pH, highlight the importance of metabolic engineering strategies to increase microbial robustness for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Norbornane Compounds in Pharmaceutical Research

Norbornane compounds, closely related to this compound, have garnered interest in pharmaceutical research due to their unique molecular shape and fixed position of substituents. These compounds are used both medicinally and as test molecules for studying structure-activity relationships, demonstrating the significance of bicyclic compounds in drug research (Buchbauer & Pauzenberger, 1991).

Reactive Extraction of Carboxylic Acids

The extraction of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids is an area of active research. Supercritical CO2, in particular, is highlighted for its environmentally friendly characteristics and efficiency in the reactive extraction of carboxylic acids, offering a high yield and simplicity for separating carboxylic acids from aqueous solutions (Djas & Henczka, 2018).

1-Aminocyclopropane-1-carboxylic Acid in Plants

Though not directly this compound, research on 1-aminocyclopropane-1-carboxylic acid (ACC) in plants reveals the complex role of this simple molecule beyond being a precursor to ethylene. Studies suggest that ACC itself may function as a signal, independently from ethylene, opening up new avenues for understanding plant biology and signaling mechanisms (Van de Poel & Van Der Straeten, 2014).

Wirkmechanismus

Target of Action

The specific targets of (2R)-bicyclo[22Carboxylic acid compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The exact mode of action of (2R)-bicyclo[2.2.2]octane-2-carboxylic acid is not well-documented. Carboxylic acids typically donate a proton (H+) in biological systems, acting as an acid. This can influence the pH of the local environment and can affect various biochemical reactions .

Biochemical Pathways

This compound may be involved in the 2-oxocarboxylic acid metabolism pathway . 2-Oxocarboxylic acids, also called 2-oxo acids and alpha-keto acids, are elementary metabolites that include pyruvate, 2-oxobutanoate, oxaloacetate, and 2-oxoglutarate .

Pharmacokinetics

They can be metabolized in the liver and excreted in the urine .

Result of Action

The specific molecular and cellular effects of (2R)-bicyclo[22Carboxylic acids can influence a variety of biochemical reactions and processes in the body due to their ability to donate protons .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound’s acidic properties may be more pronounced in a basic environment.

Eigenschaften

IUPAC Name |

(2R)-bicyclo[2.2.2]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H,10,11)/t6?,7?,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKGHXVHKCJNBW-KAVNDROISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CCC1C[C@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6332732.png)

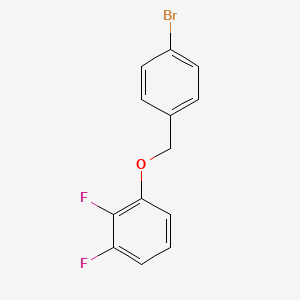

![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)